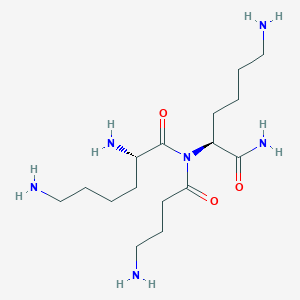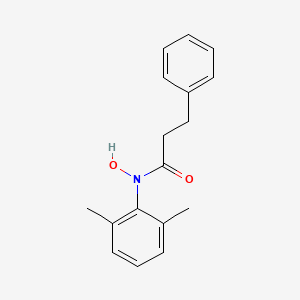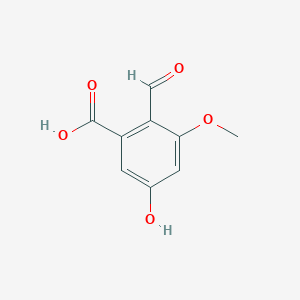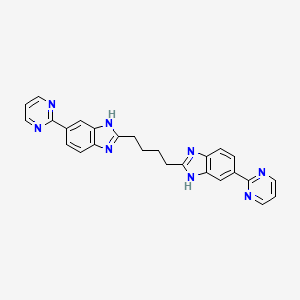
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of lysine residues and an aminobutanoyl group, which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide typically involves the coupling of L-lysine with 4-aminobutanoic acid under specific reaction conditions. The process may include the use of coupling agents such as carbodiimides to facilitate the formation of peptide bonds. The reaction is usually carried out in an aqueous or organic solvent, with careful control of pH and temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The scalability of these methods allows for the efficient production of the compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.
Substitution: The aminobutanoyl group can participate in substitution reactions, where other chemical groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lysine derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in peptide synthesis and as a model compound for studying peptide interactions.
Biology: It serves as a substrate in enzymatic studies and as a probe for investigating protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including its use in drug delivery systems and as a component of peptide-based drugs.
Industry: this compound is utilized in the production of specialized materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The aminobutanoyl group plays a crucial role in these interactions, contributing to the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide include other lysine derivatives and peptides with aminobutanoyl groups. Examples include:
- N~2~-(4-Aminobutanoyl)-L-lysine
- N-((9-acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane
Uniqueness
This compound stands out due to its specific combination of lysine residues and the aminobutanoyl group, which confer unique chemical and biological properties. This distinct structure allows for specialized applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
882171-26-8 |
|---|---|
Molekularformel |
C16H34N6O3 |
Molekulargewicht |
358.48 g/mol |
IUPAC-Name |
(2S)-2,6-diamino-N-(4-aminobutanoyl)-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]hexanamide |
InChI |
InChI=1S/C16H34N6O3/c17-9-3-1-6-12(20)16(25)22(14(23)8-5-11-19)13(15(21)24)7-2-4-10-18/h12-13H,1-11,17-20H2,(H2,21,24)/t12-,13-/m0/s1 |
InChI-Schlüssel |
SFPIBBPEHGQSBE-STQMWFEESA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)N([C@@H](CCCCN)C(=O)N)C(=O)CCCN)N |
Kanonische SMILES |
C(CCN)CC(C(=O)N(C(CCCCN)C(=O)N)C(=O)CCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine](/img/structure/B12613664.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12613671.png)
![2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12613676.png)
![2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B12613681.png)




![2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12613713.png)

![3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12613738.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12613739.png)

![2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12613752.png)
